- Preparation of 1,2,3,4-tetrahydroquinoline derivative useful in the treatment of diabetes, World Intellectual Property Organization, , ,
Cas no 938-33-0 (8-Methoxyquinoline)
8-Methoxyquinoline Properties
Names and Identifiers
-
- 8-Methoxyquinoline
- Methyl 8-quinolyl ether
- 8-Methoxyquinoline (ACI)
- EN300-105698
- SB67462
- SY021172
- DTXSID00239656
- F2179-0008
- CCRIS 7821
- 938-33-0
- CS-0043908
- MFCD00957068
- 4Y56U1UNUJ
- Quinoline, 8-methoxy-
- AKOS002291294
- NS00039655
- UNII-4Y56U1UNUJ
- EINECS 213-341-7
- SCHEMBL170428
- ZLKGGEBOALGXJZ-UHFFFAOYSA-
- DS-13321
- M2718
- Q27260653
- InChI=1/C10H9NO/c1-12-9-6-2-4-8-5-3-7-11-10(8)9/h2-7H,1H3
- Z54849993
- CHEMBL300509
- STL253601
- 8-methoxy quinoline
- 8-Methoxy-quinoline
- +Expand
-
- MFCD00957068
- ZLKGGEBOALGXJZ-UHFFFAOYSA-N
- 1S/C10H9NO/c1-12-9-6-2-4-8-5-3-7-11-10(8)9/h2-7H,1H3
- N1C2C(=CC=CC=2OC)C=CC=1
Computed Properties
- 159.068414g/mol
- 0
- 1.8
- 0
- 2
- 1
- 159.068414g/mol
- 159.068414g/mol
- 22.1Ų
- 12
- 149
- 0
- 0
- 0
- 0
- 0
- 1
Experimental Properties
- 2.24340
- 22.12000
- 1.6070 (estimate)
- Slightly soluble in water.
- 282°C(lit.)
- 41.0 to 45.0 deg-C
- 1.0340
8-Methoxyquinoline Security Information
8-Methoxyquinoline Customs Data
- 2933499090
-
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
8-Methoxyquinoline Price
8-Methoxyquinoline Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
- A novel Leishmania major amastigote assay in 96-well format for rapid drug screening and its use for discovery and evaluation of a new class of leishmanicidal quinolinium saltsAntimicrobial Agents and Chemotherapy, 2013, 57(7), 3003-3011,
Synthetic Circuit 3
1.2 6 h, rt
- Synthesis, spectroscopy and computational studies of some biologically important hydroxyhaloquinolines and their novel derivativesJournal of Molecular Structure, 2010, 969(1-3), 130-138,
Synthetic Circuit 4
1.2 20 s, rt; 7 min, 100 °C
- N-methylimidazole-mediated synthesis of aryl alkyl ethers under microwave irradiation and solvent free conditionsJournal of the Serbian Chemical Society, 2015, 80(4), 459-464,
Synthetic Circuit 5
- KOtBu/O2 Mediated Dehydrogenation of N-Heterocycles, AlcoholsChemistrySelect, 2022, 7(30),,
Synthetic Circuit 6
Synthetic Circuit 7
- Sustainable synthesis of azobenzenes, quinolines and quinoxalines via oxidative dehydrogenative couplings catalysed by reusable transition metal oxide-Bi(iii) cooperative catalystsCatalysis Science & Technology, 2023, 13(10), 3069-3083,
Synthetic Circuit 8
Synthetic Circuit 9
1.2 rt; overnight, rt
- Synthesis and biological evaluation of quinoline derivatives as potential anti-prostate cancer agents and Pim-1 kinase inhibitorsBioorganic & Medicinal Chemistry, 2016, 24(8), 1889-1897,
Synthetic Circuit 10
Synthetic Circuit 11
Synthetic Circuit 12
- Heteroannulation of 3-bis(methylthio)acrolein with aromatic amines - a convenient highly regioselective synthesis of 2-(methylthio)quinolines and their benzo/hetero fused analogs - a modified skraup quinoline synthesisSynlett, 2004, (3), 449-452,
Synthetic Circuit 13
1.2 Reagents: Ethanol ; rt
- Tetradentate cyclometal platinum(II) and palladium(II) complex luminescent material containing quinoline structural unit and application thereof, World Intellectual Property Organization, , ,
Synthetic Circuit 14
1.2 Reagents: Ethanol
- Metal platinum(II) and palladium(II) complex containing quinoline structural unit and bridging structure, organic light-emitting device and display or lighting device containing the same, China, , ,
Synthetic Circuit 15
1.2 Reagents: Ethanol ; rt
- 5/6/6-Ring-fused tetradentate cyclometallated platinum(II) complex phosphorescent material based on quinoline unit structure and application thereof in electroluminescence devices, China, , ,
Synthetic Circuit 16
- Mild and General Palladium-Catalyzed Synthesis of Methyl Aryl Ethers Enabled by the Use of a Palladacycle PrecatalystOrganic Letters, 2013, 15(15), 3998-4001,
Synthetic Circuit 17
1.2 Reagents: Water
- Preparation of tetracyclic xanthene amino acid derivatives for treatment of viral diseases, World Intellectual Property Organization, , ,
Synthetic Circuit 18
1.2 rt; overnight, rt
- Experimental and Computational Exploration of para-Selective Silylation with a Hydrogen-Bonded TemplateAngewandte Chemie, 2017, 56(47), 14903-14907,
8-Methoxyquinoline Raw materials
- 8-Hydroxyquinoline
- 1,3-Propanediol
- 8-Methoxy-1,2,3,4-tetrahydroquinoline
- 8-Chloroquinoline
- QUINOLINE, 8-METHOXY-2-(METHYLTHIO)-
- 1,4-dimethyl but-2-ynedioate
8-Methoxyquinoline Preparation Products
8-Methoxyquinoline Suppliers
8-Methoxyquinoline Related Literature
-
1. Synthesis of 2-(substituted methyl)quinolin-8-ols and their complexation with Sn(II)Chitoshi Kitamura,Naoyuki Maeda,Noboru Kamada,Mikio Ouchi,Akio Yoneda J. Chem. Soc. Perkin Trans. 1 2000 781
-
2. Tris(trimethylsilyl)methyl-lead oxinates: their solvolysis, redistribution, and reductive elimination reactionsFrank Glockling,N. M. Nanje Gowda J. Chem. Soc. Dalton Trans. 1982 2191
-
Nicolai A. Aksenov,Alexander V. Aksenov,Nikita K. Kirilov,Nikolai A. Arutiunov,Dmitrii A. Aksenov,Vladimir Maslivetc,Zhenze Zhao,Liqin Du,Michael Rubin,Alexander Kornienko Org. Biomol. Chem. 2020 18 6651
-
David E. Stephens,Gabriel Chavez,Martin Valdes,Monica Dovalina,Hadi D. Arman,Oleg V. Larionov Org. Biomol. Chem. 2014 12 6190
-
Dinesh Kumar,Pooja Sharma,Shabu,Ramandeep Kaur,Maloba M. M. Lobe,Girish K. Gupta,Fidele Ntie-Kang RSC Adv. 2021 11 17936
-
Sangita Das,Lakshman Patra,Partha Pratim Das,Kakali Ghoshal,Saswati Gharami,James W. Walton,Maitree Bhattacharyya,Tapan Kumar Mondal Phys. Chem. Chem. Phys. 2022 24 20941
-
Saswati Gharami,Krishnendu Aich,Sangita Das,Lakshman Patra,Tapan Kumar Mondal New J. Chem. 2019 43 8627
-
Angélica Rocha Joaquim,Paula Reginatto,Marcela Silva Lopes,Luana Candice Genz Bazana,Mariana Pies Gionbelli,Maycon Antonio de Cesare,Taís Fernanda Andrzejewski Kaminski,Mário Lettieri Teixeira,Maxwel Adriano Abegg,Alexandre Meneghello Fuentefria,Saulo Fernandes de Andrade New J. Chem. 2021 45 18158
-
9. The strong in vitro and vivo cytotoxicity of three new cobalt(ii) complexes with 8-methoxyquinolineYu-Feng Wang,Ji-Xia Tang,Zai-Yong Mo,Juan Li,Fu-Pei Liang,Hua-Hong Zou Dalton Trans. 2022 51 8840
-
Xiang Yu,Gang Feng,Jiulin Huang,Hui Xu RSC Adv. 2016 6 30405
938-33-0 (8-Methoxyquinoline) Related Products
- 3189-22-8(7-Methoxyindole)
- 6931-17-5(3-Methoxyquinoline)
- 35308-00-0(4-Methoxyacridin-9-ol)
- 27508-85-6(1H-Indole,5,7-dimethoxy-)
- 21269-34-1(8-Methoxyquinolin-4-ol)
- 477601-28-8(8-Quinolinol,6-methoxy-)
- 57334-35-7(5-methoxy-8-Quinolinol)
- 58868-41-0(Quinoline,5,8-dimethoxy-)
- 951-06-4(4,7-Phenanthroline,5-methoxy-)
- 111454-91-2(6,8-Dimethoxyquinoline)